N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide
Description
Properties
CAS No. |
828277-01-6 |
|---|---|
Molecular Formula |
C18H32N2O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N-(12-pyrrol-1-yldodecyl)acetamide |
InChI |
InChI=1S/C18H32N2O/c1-18(21)19-14-10-8-6-4-2-3-5-7-9-11-15-20-16-12-13-17-20/h12-13,16-17H,2-11,14-15H2,1H3,(H,19,21) |
InChI Key |
AXYUSGYPEDBUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide typically involves the reaction of 1H-pyrrole with a dodecyl halide to form the N-dodecylpyrrole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: A wide range of substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dodecyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Aromatic Substitutions
Trichloroacetamide-Phenyl Derivatives ()
Examples include N-[5-Bromo-2-(1H-pyrrol-1-yl)phenyl]-2,2,2-trichloroacetamide (9d) and N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)acetamide (9g) .
| Property | Target Compound | Compound 9d | Compound 9g |
|---|---|---|---|
| Molecular Formula | C₁₈H₃₂N₂O | C₁₃H₁₁BrCl₃N₂O | C₁₄H₁₃Cl₃N₂O₂ |
| Molecular Weight | 292.46 g/mol | ~386.5 g/mol | ~355.6 g/mol |
| Melting Point | Not reported | 90°C | 67°C |
| Key Features | Long alkyl chain | Bromo/trichloro substitution | Methoxy/trichloro substitution |
| Hydrophobicity (XlogP) | 4.6 | ~5.2 (estimated) | ~3.8 (estimated) |
Functional Insights :
- Halogenated analogs (9d, 9e) exhibit higher molecular weights and altered electronic properties due to electron-withdrawing groups, which may influence bioactivity .
Pyrazole/Phenol Acetamides ()
Examples include N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (1) and chlorinated derivatives (4–6).
| Property | Target Compound | Compound 1 | Compound 4 (Cl derivative) |
|---|---|---|---|
| Molecular Formula | C₁₈H₃₂N₂O | C₁₁H₁₂N₃O | C₈H₇ClN₂O₂ |
| Hydrogen Bonding | 1 donor, 1 acceptor | 1 donor, 2 acceptors | 2 donors, 3 acceptors |
| TPSA | 34 Ų | ~58 Ų | ~70 Ų |
Functional Insights :
- Pyrazole/phenol analogs have higher polarity (lower XlogP, higher TPSA) due to aromatic rings and hydroxyl groups, limiting membrane permeability compared to the target compound .
Complex Heterocyclic Derivatives
Tetrahydrocarbazole/Quinoline Acetamides ()
Examples include N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide and quinoline-linked derivatives.
| Property | Target Compound | Tetrahydrocarbazole Analog |
|---|---|---|
| Molecular Weight | 292.46 g/mol | ~375–450 g/mol |
| Structural Complexity | Moderate | High (fused rings) |
| Synthetic Challenges | Alkyl chain purification | Multi-step cyclization |
Functional Insights :
- Complex heterocycles may enhance target specificity (e.g., enzyme inhibition) but reduce synthetic scalability compared to the target compound’s simpler structure .
Thiazolidinone/Indole Derivatives ()
Examples include N-(3-acetyl-1-hexyl-1H-indol-2-yl)acetamide (1k) .
| Property | Target Compound | Compound 1k |
|---|---|---|
| Hydrogen Bonding | 1 donor, 1 acceptor | 1 donor, 2 acceptors |
| Key Moieties | Pyrrole, alkyl chain | Indole, acetyl group |
Functional Insights :
Halogenated and Fluorinated Analogs ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide .
| Property | Target Compound | Fluorinated Analog |
|---|---|---|
| Halogen Content | None | Trifluoromethyl group |
| Electronic Effects | Neutral | Electron-withdrawing |
| Metabolic Stability | Likely higher | Potential for longer half-life |
Functional Insights :
- Fluorinated analogs often exhibit enhanced binding affinity but may face higher toxicity risks compared to the non-halogenated target compound .
Biological Activity
N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Synthesis
The compound features a pyrrole ring connected to a dodecyl chain through an acetamide group. The synthesis typically involves the reaction of 1H-pyrrole with a dodecyl halide to form an intermediate, which is then treated with acetic anhydride. This reaction often requires a base such as sodium hydride to facilitate nucleophilic substitution.
The biological activity of this compound can be attributed to several factors:
- Pyrrole Ring Interaction : The pyrrole moiety can interact with various enzymes and receptors, potentially inhibiting their activity.
- Membrane Penetration : The dodecyl chain enhances the compound's ability to penetrate cell membranes, increasing bioavailability.
- Hydrogen Bonding : The acetamide group can form hydrogen bonds with target proteins, stabilizing the complex and enhancing its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight its potential as a novel antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase.
- Caspase Activation : It activates caspases, leading to programmed cell death in cancer cells.
In a study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic .
Study on Anticancer Efficacy
In a recent study published in Cancer Research, researchers explored the efficacy of this compound against multiple cancer cell lines. The findings revealed:
- Significant Cytotoxicity : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types.
- Mechanistic Insights : Further analysis indicated that the compound's anticancer effects were mediated through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide, and how can reaction conditions be optimized?
- Answer : Synthesis routes for structurally similar acetamides (e.g., Pd-catalyzed amidation and cyclization) can be adapted . Key steps include coupling a pyrrole derivative with a dodecyl-acetamide precursor. Optimization involves adjusting catalyst loading (e.g., Pd-based systems), temperature (80–120°C), and solvent polarity. Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves yield and purity .
Q. What analytical techniques are critical for characterizing N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms structural integrity, with emphasis on pyrrole proton signals (δ 6.0–6.5 ppm) and alkyl chain integration . High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .
Q. What safety protocols should be followed when handling this compound?
- Answer : Refer to safety data for analogous acetamides, which highlight risks of skin/eye irritation and respiratory sensitization . Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers under inert gas. Toxicity screening (e.g., Ames test) is advised if biological activity is studied .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of pyrrole-containing acetamides?
- Answer : Discrepancies may arise from variations in alkyl chain length or assay conditions. Systematic studies should:
- Compare membrane permeability using logP calculations (C12 chains enhance lipophilicity) .
- Standardize biological assays (e.g., enzyme inhibition IC50) across multiple cell lines .
- Validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Q. What mechanistic insights explain the role of the pyrrol-1-yl group in modulating reactivity?
- Answer : The pyrrole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites . Substituent effects can be probed via Hammett plots by synthesizing analogs with electron-withdrawing/donating groups on the pyrrole ring . Computational modeling (DFT) predicts charge distribution and binding modes .
Q. How does the dodecyl chain influence the compound’s interaction with lipid bilayers?
- Answer : The C12 alkyl chain enhances membrane insertion, as shown by fluorescence anisotropy assays using DPPC liposomes . Advanced techniques like cryo-EM or molecular dynamics simulations reveal orientation (e.g., horizontal vs. vertical alignment in bilayers) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Answer : Formulate with cyclodextrins or lipid nanoparticles to solubilize the hydrophobic dodecyl chain . Prodrug approaches (e.g., esterification of the acetamide) enhance absorption, followed by enzymatic cleavage in vivo .
Data Analysis & Experimental Design
Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?
- Answer :
- Stability assays : Incubate in PBS (pH 7.4) at 37°C and analyze degradation via LC-MS over 24–72 hours .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .
- Control variables : Include antioxidants (e.g., BHT) to isolate oxidative vs. hydrolytic degradation .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate LD50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning (random forests) identifies critical toxicity predictors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
